3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is a complex organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, followed by functionalization at specific positions to introduce the heptyl, hydroxy, and carboxylic acid groups.
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions.
Functionalization: The introduction of the heptyl group can be achieved through Friedel-Crafts alkylation, while the hydroxy group can be introduced via hydroxylation reactions. The carboxylic acid group is typically introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The heptyl group may enhance its hydrophobic interactions, improving its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 4-hydroxy-2-quinolones
Uniqueness
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is unique due to its specific combination of functional groups and its heptyl chain, which may confer distinct biological activities and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C17H22O5/c1-2-3-4-5-6-7-12-8-11-9-14(18)15(17(20)21)16(19)13(11)10-22-12/h9-10,12,19H,2-8H2,1H3,(H,20,21) |
InChI Key |
PHKVCHUVTDZCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.